

7-Methylisatin: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	7-Methylisatin	
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An In-depth Overview of the Chemical Properties, Biological Activities, and Experimental Protocols of **7-Methylisatin** (CAS: 1127-59-9)

Introduction

7-Methylisatin, an organic compound belonging to the isatin class, is a derivative of indole characterized by a diketone structure with a methyl group at the 7-position of the isatin ring.[1] This substitution significantly influences its chemical reactivity and biological profile, making it a molecule of considerable interest in medicinal chemistry and drug development.[1] Its versatile scaffold serves as a precursor for the synthesis of a diverse array of heterocyclic compounds. [2][3] Furthermore, **7-Methylisatin** has demonstrated a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of **7-Methylisatin**, including its chemical and physical properties, key biological activities with a focus on its role as a kinase inhibitor, and detailed experimental protocols.

Physicochemical Properties

7-Methylisatin is a solid at room temperature, appearing as a light yellow to orange powder or crystal. It is sparingly soluble in water but shows good solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.



Property	Value
CAS Number	1127-59-9
Molecular Formula	C ₉ H ₇ NO ₂
Molecular Weight	161.16 g/mol
IUPAC Name	7-methyl-1H-indole-2,3-dione
Melting Point	265 °C (dec.)
Appearance	Light yellow to Orange powder to crystal
Solubility	Sparingly soluble in water; soluble in polar organic solvents (DMF, DMSO, ethanol)
SMILES	CC1=C2C(=CC=C1)C(=O)C(= O)N2
InChIKey	UEHZKEABUOAZSH- UHFFFAOYSA-N

Molecular Structure

The molecular structure of **7-Methylisatin** consists of a bicyclic indole nucleus with carbonyl groups at positions 2 and 3, and a methyl group substituted at position 7 of the aromatic ring.

Chemical Synthesis and Reactivity

The synthesis of **7-methylisatin** presents challenges in achieving high regioselectivity, with the potential for the formation of isomeric byproducts like 5-methylisatin. A common strategy involves the acid-catalyzed cyclization of a precursor. To mitigate the over-oxidation of the methyl group at the 7-position, milder dehydrating agents such as polyphosphoric acid (PPA) are preferred over concentrated sulfuric acid (H₂SO₄), which has been shown to reduce the formation of oxidation byproducts from as high as 15% down to less than 3%.



The chemical reactivity of **7-methylisatin** is dictated by the presence of the vicinal carbonyl groups and the electron-rich aromatic ring.

- Reduction: The carbonyl groups are susceptible to reduction, leading to the formation of various indoline analogs.
- Nucleophilic Attack: The electrophilic nature of the carbonyl carbons, particularly at the C3
 position, makes them prone to nucleophilic attack.
- Oxidation: **7-Methylisatin** can be oxidized to yield quinone derivatives. This transformation typically involves the oxidation of the benzene portion of the molecule.
- Halogenation: The aromatic ring can undergo halogenation. For instance, chlorination with reagents like trichloroisocyanuric acid (TCCA) in the presence of a catalyst can lead to the formation of chloro-derivatives.

Biological Activities and Signaling Pathways

7-Methylisatin has been reported to exhibit a wide range of biological activities. It is known to have potent antifungal and insecticidal properties. Furthermore, it acts as a potent antagonist of the nicotinic acetylcholine receptor (nAChR) and inhibits the production of nitric oxide (NO). Isatin and its derivatives have been studied for their anticonvulsant, antiviral, and tuberculostatic activities.

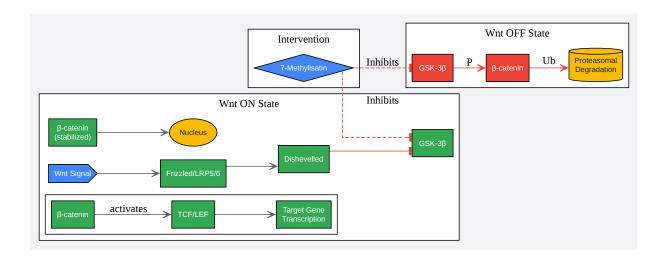
One of the most significant biological activities of **7-Methylisatin** is its role as a kinase inhibitor. It is recognized as a potent and relatively selective inhibitor of glycogen synthase kinase- 3β (GSK- 3β). GSK- 3β is a key enzyme in the Wnt/ β -catenin signaling pathway, which is crucial for cell proliferation and neuronal cell development. Inhibition of GSK- 3β by **7-Methylisatin** makes it a valuable pharmacological tool for investigating neurodegenerative diseases, such as Alzheimer's disease, and for studying pathways involved in cancer and diabetes.

Wnt/β-catenin Signaling Pathway and the Role of 7-Methylisatin

The Wnt/ β -catenin signaling pathway is a critical regulator of cellular processes. In the absence of a Wnt signal, GSK-3 β phosphorylates β -catenin, marking it for ubiquitination and subsequent proteasomal degradation. Upon Wnt binding to its receptor, GSK-3 β is inhibited, leading to the



accumulation of β -catenin in the cytoplasm. This stabilized β -catenin then translocates to the nucleus, where it activates the transcription of target genes. **7-Methylisatin**, by inhibiting GSK-3 β , mimics the effect of Wnt signaling, leading to the stabilization and nuclear translocation of β -catenin.



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Wnt/β-catenin signaling pathway with **7-Methylisatin** intervention.

Experimental Protocols General Synthesis of Substituted Isatins (Adapted)

This protocol provides a general method for the synthesis of substituted isatins, which can be adapted for **7-Methylisatin**. The key is the selection of the appropriate starting materials and reaction conditions to ensure regionselectivity.

Materials:

• Substituted aniline (e.g., o-toluidine for **7-methylisatin** synthesis)



- · Chloral hydrate
- · Hydroxylamine hydrochloride
- Concentrated Hydrochloric Acid
- Sodium sulfate, anhydrous
- Polyphosphoric acid (PPA) or Concentrated Sulfuric Acid
- · Distilled water
- Ethanol

Procedure:

- Synthesis of the corresponding isonitrosoacetanilide:
 - Dissolve the substituted aniline in a solution of concentrated hydrochloric acid and water.
 - To this solution, add a solution of chloral hydrate and hydroxylamine hydrochloride in water.
 - Heat the mixture under reflux for a specified time until the reaction is complete (monitored by TLC).
 - Cool the reaction mixture and filter the precipitated isonitrosoacetanilide. Wash with water and dry.
- · Cyclization to form the isatin ring:
 - Carefully add the dried isonitrosoacetanilide in small portions to pre-heated polyphosphoric acid (PPA) at a controlled temperature.
 - Stir the mixture at this temperature for a period to allow for complete cyclization.
 - Pour the hot reaction mixture onto crushed ice with vigorous stirring.



- The precipitated crude isatin derivative is then filtered, washed thoroughly with cold water until the washings are neutral, and then dried.
- Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure substituted isatin.

General Procedure for Grignard Reaction with Isatin Derivatives

This protocol outlines a general procedure for the reaction of a Grignard reagent with an isatin derivative at the C3-carbonyl group.

Materials:

- 7-Methylisatin
- Anhydrous tetrahydrofuran (THF)
- Grignard reagent (e.g., methylmagnesium bromide in THF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Ethyl acetate
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve **7-Methylisatin** in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add the Grignard reagent dropwise to the stirred solution.
- Allow the reaction to proceed at 0 °C for a specified time, monitoring the progress by TLC.
- Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.



- Extract the product with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
- Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Conclusion

7-Methylisatin is a versatile and biologically significant molecule with a well-defined chemical structure and a range of interesting properties. Its ability to act as a selective inhibitor of GSK-3β highlights its potential as a lead compound in the development of therapeutics for various diseases, including neurodegenerative disorders and cancer. The synthetic routes and chemical reactivity described herein provide a foundation for researchers to further explore the potential of **7-Methylisatin** and its derivatives in drug discovery and chemical biology. The provided experimental protocols offer a starting point for the synthesis and functionalization of this important isatin derivative. Further research into its mechanism of action and the development of more efficient and regioselective synthetic methods will undoubtedly expand its applications in the future.

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